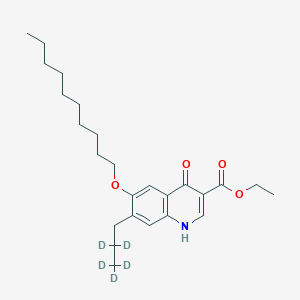![molecular formula C16H16O B1514431 [3-(Benzyloxy)prop-1-en-2-yl]benzene CAS No. 51876-08-5](/img/structure/B1514431.png)
[3-(Benzyloxy)prop-1-en-2-yl]benzene
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Organic Material Applications
- [3-(Benzyloxy)prop-1-en-2-yl]benzene derivatives have been utilized in the synthesis of complex organic compounds. For instance, 1,3,5-Tritert-butoxycarbonylamino benzyloxy benzene, a derivative, is an important intermediate in organic synthesis. It is useful in the pharmaceutical industry, pesticide preparation, and organic material development due to its ability to introduce various functional groups after removing the protection group. This versatility stems from its synthesis involving protection reaction, bromination reaction, and nucleophilic reaction (H. We, 2015).
Stereocontrolled Synthesis
- In a different application, derivatives of this compound have been used in stereocontrolled synthesis. Specifically, 2-(3-Benzyloxy)prop-1-ynyl)benzaldehyde with PtCl(2) forms Pt-pyryliums, which undergo [3+2] cycloaddition with alkenes. This process results in oxygen-bridged (5H-benzo[7]annulen-5-ylidene)platinum(ii) intermediates with good stereoselectivities, demonstrating the compound's potential in creating diverse polycycles depending on the electronic nature of the alkenes (C. Oh, Hyun Jik Yi, J. Lee, Dong-Hee Lim, 2010).
Catalysis in Organic Synthesis
- Exploring further, the compound's derivatives have been used as catalysts in organic synthesis. The derivative 1,3,5-Tri(10H-phenothiazin-10-yl)benzene, endowed with unique redox and photoresponsive characteristics, has been utilized as a p-type redox center for organic battery cathode material and a room-temperature phosphorescence (RTP) material. It's been demonstrated as a metal-free, recyclable photocatalyst to promote sequential C(sp2)-H functionalizations of N-arylacrylamides with trifluoromethylsulfonyl chloride as the radical precursor, highlighting its potential in sustainable, moderate to excellent yield chemical transformations (Cen Zhou, Rui Wang, Lang Gao, Xiaozhou Huang, Xiao Zhang, 2022).
Propriétés
IUPAC Name |
3-phenylmethoxyprop-1-en-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-14(16-10-6-3-7-11-16)12-17-13-15-8-4-2-5-9-15/h2-11H,1,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDWEVRZQXRVDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(COCC1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00789308 | |
| Record name | [3-(Benzyloxy)prop-1-en-2-yl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00789308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51876-08-5 | |
| Record name | [3-(Benzyloxy)prop-1-en-2-yl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00789308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



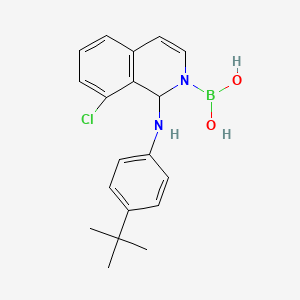
![Benzenecarboximidamide,4,4'-[(2-oxo-1,3-cycloheptanediylidene)dimethylidyne]bis-](/img/structure/B1514350.png)
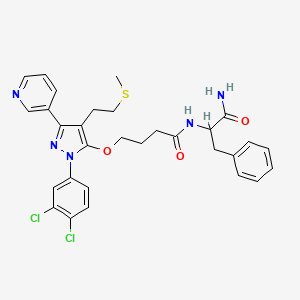

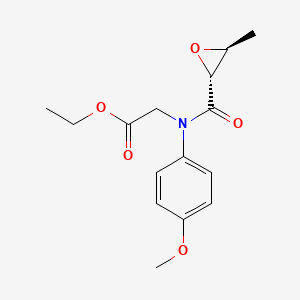
![ethyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1514374.png)
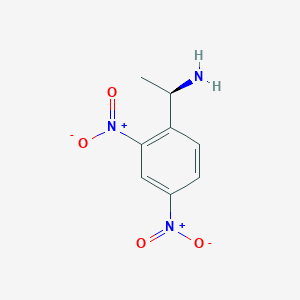
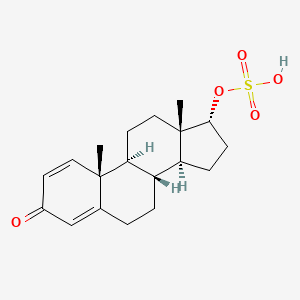
![(7S,8R,9S,13S,14S,17R)-17-Ethynyl-3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1514378.png)
![Ethyl (1R,2R,3S,5S)-3-benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B1514379.png)
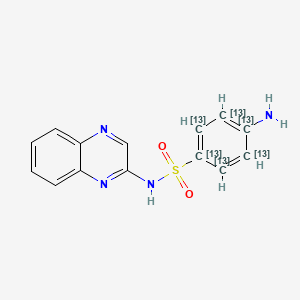
![Cyclohexanamine;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate](/img/structure/B1514382.png)

